Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate
Description
Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered ring compounds containing three nitrogen atoms
Properties
Molecular Formula |
C8H13N3O3 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
methyl 3-(2-ethyl-1,2,4-triazol-3-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C8H13N3O3/c1-3-11-7(9-5-10-11)4-6(12)8(13)14-2/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
WWALVPHXCCUJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with methyl 2-bromo-3-hydroxypropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: Formation of methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-oxopropanoate.
Reduction: Formation of methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine
Uniqueness
Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the hydroxypropanoate moiety allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
Biological Activity
Methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-hydroxypropanoate is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 1-ethyl-1H-1,2,4-triazole under specific conditions. The reaction yields a product that can be purified through crystallization techniques. The chemical structure can be confirmed using various spectroscopic methods such as NMR and IR spectroscopy.
Biological Activity Overview
Triazole derivatives have been extensively studied for their biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits several promising biological activities:
Antimicrobial Activity
Research indicates that triazole compounds possess significant antimicrobial properties. For instance, studies have demonstrated that certain triazole derivatives effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
This compound has shown potential in anticancer research. Triazole derivatives are known to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS can induce apoptosis in cancer cells and halt cell proliferation . A study highlighted that related triazole compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer potential .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer activity of various triazole derivatives, this compound was tested against human cancer cell lines (MCF-7 and HepG2). The compound demonstrated an IC50 value of approximately 2.6 μM against HepG2 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of triazole compounds where this compound was included. It was found to exhibit notable inhibition against S. aureus, with a minimum inhibitory concentration (MIC) of 16 µg/mL . This suggests its potential use as an antimicrobial agent.
Data Summary
| Activity | Cell Line | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| Anticancer | HepG2 | 2.6 | - |
| Antimicrobial | S. aureus | - | 16 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
